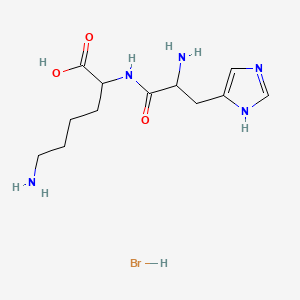

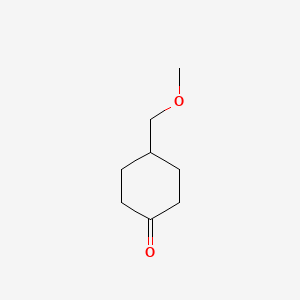

4-(Methoxymethyl)cyclohexan-1-one

Overview

Description

Scientific Research Applications

Catalytic Oxidation and Industrial Applications

Cyclohexene oxidation is a critical chemical reaction with various industrial applications, leading to products like cyclohexanol and cyclohexanone. These are key intermediates in the production of nylon and other polymers. Controlled oxidation processes that selectively target specific products are valuable in both academic and industrial settings. Recent advances in catalytic oxidation have emphasized the significance of selecting appropriate oxidants for cyclohexene to achieve desired outcomes, highlighting the potential for 4-(methoxymethyl)cyclohexan-1-one derivatives in facilitating these processes (Cao et al., 2018).

Hydrogen Storage and Delivery

Organic liquid phase hydrogen carriers present a promising avenue for hydrogen storage and delivery, with cycloalkanes being identified as potential candidates. Among these, methylcyclohexane has been noted for its suitability based on criteria like physical properties, environmental safety, and cost-effectiveness. This highlights the potential role of this compound derivatives in enhancing the development of efficient and clean catalysts for cyclohexane oxidation, which is pivotal for hydrogen storage and delivery technologies (Bourane et al., 2016).

Biomass Conversion to Valuable Chemicals

The conversion of plant biomass into furan derivatives represents a sustainable pathway to access a new generation of polymers, functional materials, and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, have been spotlighted as platform chemicals derived from hexose carbohydrates and lignocellulose. The role of compounds like this compound could be instrumental in the development of catalysts and processes for the efficient transformation of biomass into these critical platform chemicals, thereby supporting the chemical industry's shift towards renewable resources (Chernyshev et al., 2017).

Properties

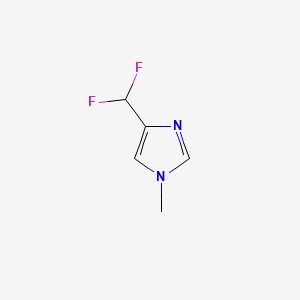

IUPAC Name |

4-(methoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOQSYRJHFQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)